4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications
Dyeing Performance on Polyester Fabrics
The compound 4-Hydroxymethyl-2-pyrazolin-5-one, closely related to the specified chemical, has been utilized in the synthesis of new azodisperse dyes, including 4-arylazo-4-hydroxymethyl-2-pyrazolin-5-one derivatives. These derivatives have shown promising results in dyeing polyester fabrics, highlighting the potential of pyrazolin-5-one derivatives in textile applications (Metwally, Khalifa, & Amer, 2008).
Antioxidant Activity
Some derivatives of 3-Methyl-1-thiocarbamoyl-2-pyrazolin-5-one have been synthesized and evaluated for their antioxidant activity. These compounds, particularly thiazolyl–pyrazolone derivatives, showed significant potential in mitigating oxidative stress, which is a key factor in various chronic diseases (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).
Catalysis and Biological Activities
Pyrazolone derivatives have been identified for their broad spectrum of applications in catalysis, dye decolorization, and metallurgical extractions. Notably, their biological activities such as anti-inflammatory, analgesic, anticancer, and anti-tubercular functions are of paramount importance. The synthesis of trimeric pyrazolone compounds using a bio-catalytic pathway underscores the eco-friendly approach and their promising antioxidant properties in physiological environments (Jain, Yadav, & Malhotra, 2021).
Antimicrobial and Antimalarial Activities
Derivatives of pyrazolone, specifically 3-(4,5-dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-hydroxyquinolin-2(1H)-ones, have been synthesized and screened for their antimicrobial and antimalarial activities. These compounds showed potent antimalarial activity, indicating their potential as lead compounds in the development of new antimalarial agents (Sarveswari, Vijayakumar, Siva, & Priya, 2014).
Neuroprotection
Edaravone, a derivative of pyrazolone, has been explored for its neuroprotective effects against retinal damage. As a free radical scavenger, it shows significant promise in treating retinal diseases by reducing oxidative stress-induced cell death (Inokuchi et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOONTISHAAFGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCO)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436541 |
Source
|
Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one | |
CAS RN |
10223-33-3 |
Source
|
Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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